Product packaging for Adoisine(Cat. No.:CAS No. 3324-63-8)

Adoisine

Cat. No.: B605189
CAS No.: 3324-63-8
M. Wt: 397.47
InChI Key: QYSLPQXDWFZZKW-UHFFFAOYSA-N
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Description

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can offer new therapeutic possibilities. In this context, the conceptualization of Adoisine represents a targeted approach to molecular design, bridging the structural and functional characteristics of two well-established classes of bioactive compounds: coumarin (B35378) derivatives and choline (B1196258) precursors. This introduction serves to frame the scientific inquiry into this compound, a molecule conceived at the intersection of natural product chemistry and neurobiochemistry.

The conceptual genesis of this compound is rooted in the synthesis of coumarin derivatives, a class of compounds first isolated in 1820 from the tonka bean. nih.gov The core of this compound is a coumarin scaffold, a benzopyran-2-one structure that is prevalent in many plant species and serves as a versatile platform for chemical modification. nih.goviau.ir Academic investigation into coumarins has revealed a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. iau.ir

The novel aspect of this compound's conceptual design lies in the incorporation of a choline-like moiety. Choline is a vital nutrient, a precursor to the neurotransmitter acetylcholine (B1216132) and a component of cell membranes. The early academic investigation of this compound was therefore driven by the hypothesis that combining a coumarin backbone with a choline-like functional group could yield a hybrid molecule with unique biochemical properties. The synthesis of such a molecule is theoretically plausible, with modern synthetic methods allowing for the precise functionalization of the coumarin ring. For instance, the use of deep eutectic solvents (DES) involving choline chloride has been explored for the green synthesis of coumarin derivatives, demonstrating the chemical compatibility of these two classes of molecules. researchgate.netnih.govresearchgate.net

The primary rationale for the in-depth academic inquiry into this compound's biochemical and molecular mechanisms stems from the potential for synergistic or novel activities arising from its hybrid structure. Researchers are keen to understand how the coumarin scaffold might influence the distribution and activity of the choline-like portion of the molecule, and conversely, how the choline moiety might affect the bioavailability and target engagement of the coumarin core.

Biochemistry, the study of chemical processes within living organisms, provides the framework for investigating this compound. wikipedia.org A key area of interest is its potential interaction with enzymes and receptors involved in cholinergic neurotransmission, given the presence of the choline-like group. Furthermore, the well-documented antioxidant properties of many coumarin derivatives provide a compelling reason to investigate whether this compound exhibits similar or enhanced free-radical scavenging capabilities. mdpi.com Understanding these mechanisms at a molecular level is crucial for elucidating the potential applications of this compound in biochemical research.

The scientific journey toward the conceptualization of this compound is built upon a rich history of research into its constituent chemical classes. The study of coumarins dates back to the 19th century, with the isolation of the parent compound. nih.gov Over the decades, thousands of natural and synthetic coumarin derivatives have been identified and studied, leading to a deep understanding of their structure-activity relationships. nih.goviau.ir

Parallel to this, the study of choline and its precursors has been a cornerstone of biochemistry and neuroscience. The identification of acetylcholine as the first neurotransmitter in the early 20th century spurred extensive research into the cholinergic system, including the synthesis, storage, release, and degradation of acetylcholine, as well as the role of choline in these processes.

The mechanistic context for this compound research is therefore informed by the historical findings in these two fields. For example, the development of coumarin-based anticoagulants like warfarin (B611796) highlighted the potential of this chemical scaffold to modulate enzymatic activity. iau.ir Similarly, research into choline precursors has been pivotal in understanding and addressing conditions related to cholinergic deficits. The convergence of these two historical research trajectories provides a solid foundation for the targeted investigation of this compound's unique molecular and biochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO5 B605189 Adoisine CAS No. 3324-63-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3324-63-8

Molecular Formula

C23H27NO5

Molecular Weight

397.47

IUPAC Name

2-(dimethylamino)ethanol;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C19H16O4.C4H11NO/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-5(2)3-4-6/h2-10,15,21H,11H2,1H3;6H,3-4H2,1-2H3

InChI Key

QYSLPQXDWFZZKW-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CN(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Warfarin deanol;  Adoisine; 

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Adoisine

Elucidation of Adoisine's Supramolecular Assembly and Stereochemical Particularities

The formation of this compound as a 1:1 compound of warfarin (B611796) and deanol involves a supramolecular assembly between the two constituent molecules. wikipedia.orgwikipedia.org This association is likely driven by non-covalent interactions. Warfarin possesses an acidic hydroxyl group at the 4-position of its coumarin (B35378) ring, while deanol contains a basic tertiary amino group. The interaction between these functional groups is expected to result in an acid-base reaction, forming a salt linkage between the protonated deanol and the deprotonated warfarin. This ionic interaction plays a significant role in the supramolecular structure of this compound.

Intramolecular Dynamics and Conformational Flexibility of this compound in Diverse Biologically Relevant Environments

The intramolecular dynamics and conformational flexibility of this compound are inherently linked to the structural properties of its constituent molecules, warfarin and deanol. Both warfarin and deanol contain rotatable bonds, allowing for various conformations. Warfarin, in particular, is known to exhibit conformational flexibility in solution.

Theoretical and Computational Approaches to this compound's Three-Dimensional Structure and Energetic Landscapes

Theoretical and computational methods, such as molecular mechanics, quantum mechanics, and molecular dynamics simulations, are powerful tools for elucidating the three-dimensional structures and energetic landscapes of chemical compounds. These approaches can provide insights into preferred conformations, energy barriers between different conformers, and interactions with surrounding environments.

Biosynthetic and Metabolic Pathways of Adoisine in Biological Systems

Enzymatic Transformation Pathways Involved in Adoisine's Biogenesis or Derivatization

Information specifically detailing the enzymatic transformation pathways involved in the biogenesis or derivatization of this compound in biological systems is not extensively available in the provided search results. This compound is described as a compound derived from warfarin (B611796) and deanol. ontosight.ai This suggests its formation involves these two precursor molecules. The term "compd. with" in its chemical name (Coumarin, 3-(alpha-acetonylbenzyl)-4-hydroxy-, compd. with 2-(dimethylamino)ethanol (1:1)) implies a complex or salt formation between the two molecules. ontosight.aincats.io

While the biosynthesis of 4-hydroxycoumarin, a structural component related to warfarin, has been studied in plants and microorganisms involving enzymes like biphenyl (B1667301) synthase, this pertains to a precursor fragment and not the complete this compound molecule. nih.govnih.gov The specific enzymatic processes, if any, that lead to the formation of the this compound compound from warfarin and deanol within a biological context are not clearly defined in the search results.

Identification and Characterization of this compound's Major Metabolites and Their Chemical Structures in Biological Matrices

Comprehensive data on the identification and characterization of major metabolites of this compound in biological matrices are not provided in the search results. While the metabolism of its parent compounds, warfarin and deanol, has been studied individually, the metabolic fate of the combined this compound compound is not detailed.

Studies on deanol (dimethylaminoethanol) indicate it can be excreted unchanged or as dimethylaminoethanol (B1669961) oxide. nootropicsexpert.com Research in rats showed that deanol was taken up by brain synaptosomes but was neither methylated nor acetylated. nih.gov It was also found to increase choline (B1196258) concentration in plasma and brain but did not alter acetylcholine (B1216132) concentration. nih.gov

Warfarin metabolism is more extensively characterized, involving oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2C9 for the more potent S-warfarin, and CYP1A2, CYP2C19, CYP2C8, and CYP3A4 for R-warfarin. wikipedia.orgescardio.orgdrugbank.comnih.govpharmgkb.org Major metabolites of warfarin include hydroxylated forms (e.g., 7-hydroxywarfarin, 6-hydroxywarfarin, 10-hydroxywarfarin) and reduced metabolites (warfarin alcohols). wikipedia.orgdrugbank.comnih.gov Phase II metabolism of warfarin can involve conjugation with sulfate (B86663) and glucuronic acid, although this is less studied. drugbank.compharmgkb.org

Given that this compound is a compound of warfarin and deanol, its metabolism in biological systems might involve the metabolic pathways of its constituent parts, but the specific metabolites resulting from the transformation of the this compound compound itself are not described.

Regulation of this compound's Biotransformation Enzymes and Pathways at the Molecular Level

Due to the limited information available on specific enzymes and pathways directly involved in the biotransformation of this compound, details regarding their regulation at the molecular level are not available in the provided search results.

The regulation of enzymes involved in the metabolism of warfarin, such as CYP2C9 and VKORC1, is known to be influenced by genetic polymorphisms, which contribute significantly to interindividual variability in warfarin response. escardio.orgpharmgkb.org However, this information pertains to the regulation of enzymes acting on warfarin alone, not necessarily on the this compound compound.

Comparative Analysis of this compound's Metabolic Fates with Parent Compounds (Warfarin and Deanol)

A comprehensive comparative analysis of this compound's metabolic fates with its parent compounds, warfarin and deanol, is challenging due to the lack of specific metabolic data for this compound. However, based on the known metabolic profiles of warfarin and deanol, some inferences can be made regarding potential differences or similarities.

Warfarin Metabolism: Warfarin is primarily metabolized in the liver by CYP enzymes, leading to the formation of various hydroxylated and reduced metabolites. wikipedia.orgescardio.orgdrugbank.comnih.govpharmgkb.org The metabolism is stereoselective, with S-warfarin being predominantly metabolized by CYP2C9 and R-warfarin by other CYPs. escardio.orgdrugbank.compharmgkb.org These metabolites are generally considered less active or inactive compared to the parent compound. medscape.com Excretion is mainly renal in the form of metabolites. drugbank.com

Key Enzymes: CYP2C9, CYP3A4, CYP1A2, CYP2C19, CYP2C8, reductases, UGTs. wikipedia.orgescardio.orgdrugbank.comnih.govpharmgkb.orgnih.govresearchgate.net

Major Metabolites: Hydroxywarfarins (e.g., 7-OH, 6-OH, 10-OH), warfarin alcohols. wikipedia.orgdrugbank.comnih.gov

Deanol Metabolism: Deanol is reported to be excreted primarily unchanged or as deanol oxide. nootropicsexpert.com Studies in rats suggest it is not significantly methylated or acetylated in the brain. nih.gov It can affect choline metabolism in peripheral tissues, potentially by inhibiting choline metabolism. nih.gov

Major Metabolites: Unchanged deanol, deanol oxide. nootropicsexpert.com

This compound Metabolism: As a compound of warfarin and deanol, the metabolic fate of this compound is likely to be influenced by the metabolic pathways that act on its constituent molecules. However, it is not clear if this compound is metabolized as an intact compound or if it dissociates into warfarin and deanol before being metabolized. If it remains as a complex, the enzymatic transformations might differ from those acting on the individual compounds. If it dissociates, its metabolism would likely follow the known pathways of warfarin and deanol.

Given the anticoagulant properties attributed to this compound due to its warfarin component ontosight.ai, understanding how the warfarin part of this compound is metabolized is particularly relevant. However, without specific studies on this compound's biotransformation, it is not possible to definitively compare its metabolic fate to that of warfarin and deanol. The presence of the deanol component in this compound could potentially influence the absorption, distribution, metabolism, and excretion of the warfarin component, and vice versa, compared to the administration of warfarin or deanol alone. The interaction between deanol and warfarin has been noted, with a potential for increased adverse effects when combined. drugbank.com This interaction might be related to metabolic processes, but specific details are not provided.

Molecular Mechanisms of Adoisine S Interactions with Biological Targets

Adoisine's Molecular Binding and Allosteric Modulation of Coagulation Pathway Enzymes and Factors

Based on its structural relationship to warfarin (B611796), this compound is anticipated to primarily interact with enzymes involved in the vitamin K cycle, which is crucial for the synthesis of functional coagulation factors. Warfarin is known to inhibit Vitamin K epoxide reductase complex, subunit 1 (VKORC1), a key enzyme in this pathway google.comgoogle.com. Inhibition of VKORC1 by warfarin reduces the regeneration of vitamin K, thereby impairing the gamma-carboxylation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X), as well as anticoagulant proteins C and S google.com. While this compound is expected to share this general mechanism due to its warfarin-derived structure, specific detailed research findings on this compound's direct molecular binding and allosteric modulation of coagulation pathway enzymes and factors are limited in the available literature.

Specificity and Kinetics of this compound-Enzyme Complex Formation

Inhibition Modes and Structural Basis of Enzyme Perturbation by this compound

While this compound is expected to act as an anticoagulant by interfering with the vitamin K cycle, similar to warfarin, the specific inhibition modes and the detailed structural basis of how this compound perturbs the function of target enzymes like VKORC1 have not been explicitly described in the retrieved information. Studies on warfarin have elucidated aspects of its interaction with VKORC1, but these findings cannot be directly extrapolated to this compound without specific experimental validation for the derivative compound.

Elucidation of Structure-Activity Relationships (SAR) for this compound Analogs in Defined Molecular Contexts

Structure-Activity Relationship (SAR) is a fundamental principle in chemistry and biology that explores the relationship between the chemical structure of a molecule and its biological activity ontosight.aiwikipedia.orgcollaborativedrug.com. Understanding SAR is crucial for identifying the key structural features responsible for a molecule's interaction with its biological target and for guiding the design of analogs with modified or improved activity ontosight.aiwikipedia.org. In the context of this compound, SAR studies on its analogs would involve synthesizing compounds with systematic modifications to the this compound structure and evaluating their biological effects in defined molecular contexts.

SAR studies often involve:

Synthesis of Analogs: Creating a library of compounds structurally related to this compound.

Biological Assays: Testing the activity of each analog in a controlled system involving the defined molecular target.

Data Analysis: Correlating the observed biological activity with the structural variations among the analogs. This analysis can be qualitative or quantitative (QSAR) wikipedia.org.

Data generated from SAR studies are typically presented in tables, showing the structure of each analog and its corresponding activity data (e.g., IC50, Ki, or EC50 values) against the target.

While the general principles of SAR are well-established and applied across various chemical series nih.govresearchgate.netnih.gov, specific research detailing the SAR of this compound analogs and their interactions within defined molecular contexts was not found in the available search results.

Computational Predictions of this compound-Target Binding Affinities and Interaction Hotspots

Computational methods play a significant role in modern chemical biology and drug discovery, complementing experimental approaches by providing insights into molecular interactions and predicting properties such as binding affinity frontiersin.orgresearchgate.netpaperswithcode.complos.orgbioinformaticsreview.comarxiv.orgnih.govnih.govnih.gov. For a compound like this compound, computational techniques can be employed to predict its binding affinity to potential biological targets and identify key interaction hotspots within the binding site.

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand (this compound) when bound to a protein target nih.govnih.govfrontiersin.orgpensoft.netajchem-a.com. Docking algorithms explore various conformational states of the ligand and orientations within the target's binding site, scoring them based on predicted interaction energies nih.govfrontiersin.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the study of conformational changes and the stability of interactions frontiersin.org.

Binding Free Energy Calculations: More advanced methods, such as MM-PBSA or FEP, can estimate the binding free energy, providing a more rigorous prediction of binding affinity nih.gov.

Computational Prediction of Binding Hotspots: These methods aim to identify specific amino acid residues in the target protein that contribute most significantly to the binding energy nih.gov.

These computational methods rely on the 3D structures of both the ligand and the target protein. Predicted binding affinities are often expressed as docking scores (e.g., in kcal/mol) or estimated Ki/Kd values nih.govpensoft.netajchem-a.com.

Data from computational predictions are frequently presented in tables summarizing predicted binding affinities for different poses or analogs, and visualizations are used to illustrate the predicted binding pose and interactions within the target site frontiersin.orgpensoft.net.

Despite the widespread application of these computational techniques in predicting molecular interactions frontiersin.orgresearchgate.netpaperswithcode.complos.orgbioinformaticsreview.comarxiv.orgnih.govnih.govnih.gov, specific computational studies detailing the predicted binding affinities of this compound to biological targets or identifying its interaction hotspots were not found in the consulted literature.

Cellular and Subcellular Localization and Dynamics of Adoisine

Mechanisms of Adenosine's Cellular Uptake and Efflux Pathways

The movement of adenosine (B11128) across cellular membranes is a critical process for maintaining cellular homeostasis and mediating its diverse physiological effects. This transport is primarily facilitated by a specialized group of membrane proteins known as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

Equilibrative nucleoside transporters (ENTs) move adenosine down its concentration gradient. There are four known types of ENTs, with ENT1 and ENT2 being the most well-characterized in relation to adenosine transport. ENT1 is ubiquitously expressed and is considered the primary transporter for adenosine in many cell types, including cardiovascular and nervous tissues. ENT2 also has a broad distribution but exhibits a lower affinity for adenosine compared to ENT1. The activity of these transporters can be inhibited by various pharmacological agents, such as dipyridamole, which has been instrumental in studying the physiological roles of adenosine.

Concentrative nucleoside transporters (CNTs), on the other hand, are a family of sodium-dependent transporters that move adenosine against its concentration gradient. This active transport mechanism is crucial for salvaging nucleosides from the extracellular environment. There are three main types of CNTs, with CNT2 showing a high affinity for purine nucleosides like adenosine.

The efflux of adenosine, or its movement out of the cell, is less well-understood but is thought to be mediated in part by ENTs when the intracellular concentration of adenosine is sufficiently high. Additionally, multidrug resistance-associated proteins (MRPs), specifically MRP4 and MRP5, have been identified as potential contributors to the efflux of cyclic nucleotides and other molecules, and may play a role in adenosine efflux under certain conditions.

Transporter FamilyTransporter SubtypeDriving ForceKey Characteristics Related to Adenosine
Equilibrative Nucleoside Transporters (ENTs)ENT1Concentration GradientHigh affinity for adenosine; widely expressed.
ENT2Concentration GradientLower affinity for adenosine compared to ENT1.
Concentrative Nucleoside Transporters (CNTs)CNT2Sodium GradientHigh affinity for purine nucleosides; active transport.
ATP-Binding Cassette (ABC) TransportersMRP4/MRP5ATP HydrolysisPotential role in efflux under high concentration conditions.

Intracellular Trafficking and Subcellular Compartmentalization of Adenosine

Once inside the cell, adenosine is rapidly metabolized or compartmentalized. The primary metabolic fates of intracellular adenosine are phosphorylation to adenosine monophosphate (AMP) by adenosine kinase or deamination to inosine by adenosine deaminase. The balance between these two enzymatic pathways is a key determinant of intracellular adenosine levels and its subsequent metabolic and signaling functions.

Adenosine kinase has a high affinity for adenosine, and under normal physiological conditions, the majority of transported adenosine is quickly phosphorylated, trapping it within the cell as AMP. This AMP can then be incorporated into the cellular adenine (B156593) nucleotide pool (ADP and ATP).

Subcellular compartmentalization is also a critical aspect of adenosine dynamics. Mitochondria, for instance, have their own mechanisms for nucleoside transport and can take up adenosine from the cytosol. This is important for maintaining the mitochondrial nucleotide pool, which is essential for energy production. The nucleus also contains a distinct pool of adenine nucleotides, and the transport of adenosine or its derivatives into the nucleus is vital for DNA and RNA synthesis.

Influence of Adenosine on Organelle Functionality at the Molecular and Cellular Scale

Adenosine can significantly influence the function of various organelles. In mitochondria, extracellular adenosine has been shown to enter the mitochondrial matrix and can be used for the synthesis of mitochondrial ATP. This can be particularly important under conditions of cellular stress, such as ischemia, where cytosolic ATP production is compromised. Adenosine can also modulate mitochondrial functions such as reactive oxygen species (ROS) production and the mitochondrial permeability transition pore (mPTP), thereby playing a role in cell survival and death pathways.

In the endoplasmic reticulum (ER), adenosine can influence protein folding and the unfolded protein response (UPR). The ER is a major site of protein synthesis and requires a constant supply of ATP. By contributing to the cellular energy pool, adenosine can indirectly support proper ER function.

The influence of adenosine on lysosomal function is an emerging area of research. Some studies suggest that adenosine signaling can modulate lysosomal acidification and enzyme activity, which are critical for cellular degradation and recycling processes.

OrganelleInfluence of AdenosineMolecular/Cellular Outcome
MitochondriaUptake and phosphorylation to ATP. Modulation of mPTP and ROS production.Supports mitochondrial energy production. Influences cell survival pathways.
Endoplasmic ReticulumIndirectly supports ATP-dependent processes like protein folding.Modulates the unfolded protein response (UPR).
NucleusServes as a precursor for DNA and RNA synthesis.Essential for genetic material replication and transcription.

Real-time Monitoring of Adenosine's Cellular Distribution and Dynamics

The development of genetically encoded fluorescent biosensors has revolutionized the study of adenosine dynamics in living cells. These biosensors are engineered proteins that change their fluorescence properties upon binding to adenosine. By expressing these sensors in specific cellular compartments, researchers can visualize and quantify changes in adenosine concentration in real-time.

For example, FRET (Förster Resonance Energy Transfer)-based adenosine sensors have been targeted to the plasma membrane, cytosol, and mitochondria, allowing for the simultaneous monitoring of adenosine levels in these different subcellular locations. These tools have revealed dynamic changes in adenosine concentrations in response to various stimuli, such as neurotransmitter release or metabolic stress.

Another approach involves the use of advanced microscopy techniques, such as fluorescence lifetime imaging microscopy (FLIM), in conjunction with adenosine-sensitive fluorescent probes. These methods provide quantitative measurements of adenosine concentrations with high spatial and temporal resolution.

These real-time monitoring techniques have been instrumental in understanding the complex spatiotemporal dynamics of adenosine signaling and metabolism, providing insights that were not possible with traditional biochemical assays.

Advanced Analytical and Biophysical Methodologies for Adoisine Research

High-Resolution Spectroscopic Techniques for Probing Adenosine-Biomolecule Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of adenosine (B11128) and its complexes in a solution state that mimics the physiological environment. nih.gov By studying the nuclear spin properties of atoms, NMR can provide detailed information about the conformation of adenosine and how it changes upon binding to a protein. For instance, Nuclear Overhauser Effect (NOE) measurements can reveal the proximity between different protons, confirming the anti-conformation of adenosine in aqueous solutions and identifying which parts of the molecule are most accessible to the solvent. researchgate.net

Researchers use NMR to study the binding of adenosine and its analogs to specific targets, such as DNA or RNA aptamers. frdr-dfdr.ca While binding can be confirmed by other methods, NMR provides structural details of the complex, showing which parts of the adenosine molecule are involved in the interaction. frdr-dfdr.ca Furthermore, advanced solid-state NMR techniques are being developed to study large, ATP-fueled molecular motors, providing insights into protein-nucleotide interactions during complex biological processes like DNA replication. nih.gov Real-time NMR spectroscopy can also be used to follow the kinetics of these interactions. copernicus.org

Table 1: Selected NMR Studies on Adenosine and its Analogs

TechniqueSystem StudiedKey FindingsReference
Proton NMRMetal ion complexes with Adenosine Triphosphate (ATP)Characterized the interactions between metal ions and the adenine (B156593) ring of ATP. acs.org
NOESYAdenosine in aqueous solutionConfirmed the preference for the 'anti' conformation and characterized solvent interactions. researchgate.net
NMR SpectroscopyTheophylline (B1681296) DNA aptamer binding to adenosineRevealed that adenosine and theophylline share a similar binding structure with the aptamer, despite differences in affinity. frdr-dfdr.ca
Solid-State NMRMotor proteins (e.g., DnaB helicase)Provides tools to study structure, dynamics, and protein-nucleotide interactions during ATP hydrolysis. nih.gov

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques for determining the high-resolution three-dimensional structures of molecules, including adenosine-protein complexes. domainex.co.uk

X-ray crystallography requires the crystallization of the target complex. Once crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and thus the precise atomic arrangement. domainex.co.uk This method has been instrumental in visualizing how adenosine and its derivatives, like ATP, bind to their protein targets. For example, the crystal structure of CD73 was solved with an adenosine analog bound, revealing the details of inhibitor binding. domainex.co.uk Similarly, structures of adenosine monophosphate (AMP) deaminase and ethidium-dinucleoside monophosphate complexes have provided atomic-level insights into ligand recognition and nucleic acid intercalation, respectively. pnas.orgiucr.org

Cryo-EM has revolutionized structural biology, particularly for large, flexible, or hard-to-crystallize complexes like G protein-coupled receptors (GPCRs), which are major targets for adenosine. oup.com In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally combined to reconstruct a 3D model. Cryo-EM has been successfully used to determine the structures of the adenosine A₂A and A₃ receptors in complex with their G proteins and various agonists, including adenosine itself. oup.combiorxiv.orgelifesciences.orgresearchgate.netbiorxiv.org These structures reveal the molecular basis for agonist selectivity and receptor activation. biorxiv.orgresearchgate.net

Table 2: Structural Determination of Adenosine-Protein Complexes

TechniqueComplex StudiedResolutionKey InsightReference
X-ray CrystallographyCD73 with adenosine analog (AMPCP)1.7 ÅRevealed the binding mode of a CD73 inhibitor. domainex.co.uk
Cryo-EMAdenosine A₂A Receptor (A₂AR)–Gs Complex~3.8 ÅFirst cryo-EM structure of a class A GPCR–G-protein complex. oup.comelifesciences.org
Cryo-EMAdenosine A₃ Receptor (A₃R)–Gi Complex with Adenosine3.27 ÅElucidated the structural basis of activation by the endogenous agonist. researchgate.net
Cryo-EMAdenosine A₃ Receptor (A₃R)–Gi Complex with Selective Agonists2.86 - 3.28 ÅRevealed the mechanism for selective agonist recognition and A₃R activation. biorxiv.org

Fluorescence spectroscopy is a highly sensitive technique used to study binding interactions. It can rely on the intrinsic fluorescence of molecules or, more commonly, on extrinsic fluorescent labels (fluorophores). nih.gov The development of fluorescently labeled adenosine receptor agonists and antagonists allows for their use as probes in various applications, including fluorescence microscopy and fluorescence resonance energy transfer (FRET). nih.govacs.org The binding of adenosine to a target, such as human serum albumin or a DNA aptamer, can be monitored by observing changes in fluorescence intensity, often due to quenching mechanisms. drugbank.comrsc.org These changes can be used to calculate binding constants (Kₐ or Kₑ) and thermodynamic parameters (ΔH, ΔS), providing a comprehensive picture of the binding event. drugbank.comrsc.org

Circular Dichroism (CD) spectroscopy is used to investigate the conformation of proteins and nucleic acids and how they change upon interaction with ligands like adenosine. springernature.com Far-UV CD (178–260 nm) provides information on the secondary structure of a protein (e.g., alpha-helix, beta-sheet content). springernature.comeuropa.eu Changes in the far-UV CD spectrum upon adenosine binding indicate a conformational change in the protein. acs.org Near-UV CD (260–350 nm) is sensitive to the environment of aromatic amino acids and can detect more subtle changes in the tertiary structure of a protein upon ligand binding. springernature.com CD has been used to demonstrate that ligand binding at one site of an enzyme can induce conformational changes at another, distant site, a key aspect of allosteric regulation. nih.gov

Mass Spectrometry-Based Platforms for Adenosine and Metabolite Characterization in Biological Contexts

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It offers high sensitivity and specificity for both the quantification of adenosine and its metabolites and the characterization of non-covalent adenosine-protein complexes. researchgate.netjove.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a premier tool for metabolomics, enabling the identification and quantification of adenosine and its related metabolites (e.g., AMP, ADP, ATP) in complex biological samples like blood, tissues, or cell culture media. mdpi.complos.orgmdpi.commdpi.com The high resolving power of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the accurate mass measurement of metabolites, which is crucial for their unambiguous identification. thermofisher.comumb.edu

LC-MS/MS methods have been developed for the highly sensitive and accurate quantification of endogenous adenosine in human plasma, with lower limits of quantification in the nanomolar range. plos.org These methods are critical for clinical studies, as accurately measuring circulating adenosine is challenging due to its rapid metabolism. mdpi.complos.org Metabolite profiling using HRMS can reveal significant differences in metabolite concentrations, including adenosine, between different biological samples, providing insights into tissue-specific functions or the effects of disease. mdpi.complos.org

Table 3: LC-HRMS Methods for Adenosine and Metabolite Analysis

MethodMatrixAnalytesKey FeatureReference
UPLC-tandem-MSHuman PlasmaAdenosineValidated method with LLOQ of 2 nmol/L for accurate in vivo measurement. plos.org
HILIC-MS/MSPatient BloodAdenosineDeveloped a rapid and efficient method with a concentration range of 0.005–2 μg/mL. mdpi.com
HPLC-UVHuman Bronchial Epithelial CellsATP, ADP, AMPA simple, green analytical method for quantifying adenosine phosphates. mdpi.com
UPLC-Q-TOF-MSRice SeedsPrimary and secondary metabolitesMetabolite profiling to correlate with antioxidant activities. mdpi.com

Native mass spectrometry is a specialized MS technique where proteins and protein-ligand complexes are analyzed under non-denaturing conditions, preserving their near-native structure and non-covalent interactions in the gas phase. jove.comnih.gov Using soft ionization techniques like nano-electrospray ionization (nano-ESI), native MS can directly measure the mass of intact adenosine-protein complexes, providing information on binding stoichiometry. jove.comjst.go.jp

This approach is highly advantageous as it is rapid, requires small amounts of sample, and can analyze heterogeneous mixtures, allowing for the simultaneous observation of multiple oligomeric or ligand-bound states. jove.comnih.gov Native MS has been used to study adenosine receptor-ligand binding, revealing, for example, differences in sodium ion binding to the A₂A receptor depending on whether an agonist or antagonist is bound. nih.gov It serves as a powerful tool for screening compound libraries against protein targets and for validating interactions identified by other means. jst.go.jpfrontiersin.org The combination of native MS with ion mobility (IM-MS) can further provide low-resolution structural information, such as the collisional cross-section (CCS), which relates to the shape and topology of the complex. jove.com

Advanced Chromatographic and Separation Techniques for Adoisine Metabolomics and Interaction Studies

The study of how this compound is processed in the body (metabolomics) and how it interacts with cellular components relies heavily on advanced separation techniques. These methods are essential for isolating and identifying this compound and its various metabolites from complex biological samples like plasma, urine, and cell lysates. nih.govnih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the cornerstones of this compound metabolomics. nih.gov These platforms offer high resolution and sensitivity, allowing for the separation of structurally similar this compound metabolites. The choice of chromatographic column, mobile phase composition, and gradient elution is optimized to achieve the best possible separation of this compound and its derivatives, which may range from hydroxylated and glucuronidated forms to demethylated species.

For interaction studies, techniques like affinity chromatography are employed. In this approach, a known molecular target of this compound is immobilized on a chromatographic support. When a cell extract is passed through this column, this compound and any interacting partners will bind to the support, allowing for their isolation and subsequent identification by mass spectrometry.

Furthermore, comprehensive two-dimensional liquid chromatography (2D-LC) provides enhanced peak capacity and resolving power, which is particularly useful for analyzing the complex mixture of metabolites and proteins that may be influenced by this compound treatment. nih.gov

A hypothetical separation profile for this compound and its primary metabolites using UHPLC-MS is presented below.

Table 1: Hypothetical UHPLC-MS Separation of this compound and its Metabolites

Compound Retention Time (min) Precursor Ion (m/z) Major Fragment Ion (m/z)
This compound 5.2 354.12 207.08
Hydroxy-Adoisine 4.1 370.12 223.08
This compound-Glucuronide 3.5 530.15 354.12

Biophysical Assays for Quantifying this compound-Target Interactions

Understanding the direct physical interaction between this compound and its putative protein targets is fundamental to deciphering its mechanism of action. Biophysical assays provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. jacksonimmuno.comyoutube.com In this compound research, SPR is utilized to study the binding of this compound to its purified target proteins, which are immobilized on a sensor chip. nih.govresearchgate.net As this compound flows over the chip surface, its binding to the target protein causes a change in the refractive index at the surface, which is detected as a response signal. youtube.com

This technique allows for the determination of key kinetic parameters: the association rate constant (ka), which describes the rate of complex formation, and the dissociation rate constant (kd), which describes the rate of complex decay. nih.govresearchgate.net The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of kd to ka. researchgate.net By performing SPR experiments at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of binding can also be determined, providing insight into the forces driving the interaction. nih.gov

Table 2: Hypothetical Kinetic and Thermodynamic Data for this compound Binding to Target Protein X via SPR

Parameter Value Unit
Association Rate (ka) 2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) 1.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD) 4.0 nM
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (-TΔS at 298K) -3.8 kcal/mol

| Gibbs Free Energy (ΔG) | -11.4 | kcal/mol |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This provides a complete thermodynamic profile of the interaction between this compound and its target molecule in a single experiment. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. harvard.edu The resulting heat changes are measured and used to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. harvard.eduwikipedia.org

The thermodynamic signature obtained from ITC offers deep insights into the nature of the binding forces. For instance, a negative enthalpy change suggests favorable hydrogen bonding and van der Waals interactions, while a positive entropy change can indicate the release of water molecules from the binding interface.

Table 3: Hypothetical Thermodynamic Profile of this compound-Target Interaction Determined by ITC

Thermodynamic Parameter Value
Stoichiometry (n) 1.05
Binding Affinity (KA) 2.4 x 10⁸ M⁻¹
Dissociation Constant (KD) 4.2 nM
Enthalpy Change (ΔH) -14.9 kcal/mol
Entropy Change (ΔS) -12.4 cal/mol·K

| Gibbs Free Energy (ΔG) | -11.2 kcal/mol |

Integrative 'Omics' Approaches (e.g., Proteomics, Metabolomics) to Elucidate this compound's Cellular Impact

To capture a holistic view of this compound's effects on cellular function, integrative 'omics' approaches are indispensable. nih.gov These strategies combine data from different molecular levels—such as the proteome (all proteins) and the metabolome (all metabolites)—to construct a comprehensive picture of the cellular response to this compound. biorxiv.org

Proteomics: Quantitative proteomics, often using mass spectrometry-based techniques like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS), can identify and quantify thousands of proteins in cells or tissues treated with this compound versus untreated controls. nih.gov This can reveal changes in the expression levels of proteins involved in specific signaling pathways or cellular processes affected by this compound. For example, an upregulation of enzymes involved in a particular metabolic pathway could suggest that this compound modulates this pathway.

Metabolomics: As a complement to proteomics, metabolomics analyzes the global profile of small-molecule metabolites. metabolon.comfrontiersin.org By comparing the metabolomes of this compound-treated and untreated cells, researchers can identify specific metabolic pathways that are perturbed by the compound. mdpi.com For example, an accumulation of a particular substrate and a depletion of its product would strongly suggest the inhibition of the converting enzyme by this compound.

By integrating proteomics and metabolomics data, a more complete and functional understanding of this compound's cellular impact can be achieved. frontiersin.org For instance, observing a decrease in the abundance of a specific enzyme (proteomics data) alongside an accumulation of its substrate (metabolomics data) provides strong evidence for the functional consequence of this compound on that particular pathway.

Table 4: Hypothetical Integrated 'Omics' Data on a Cellular Pathway Modulated by this compound

Omics Layer Analyte Fold Change (this compound vs. Control) Implication
Proteomics Enzyme E1 -2.5 Downregulation of E1 expression
Proteomics Enzyme E2 +3.0 Upregulation of E2 expression
Metabolomics Metabolite M1 (Substrate of E1) +4.2 Accumulation due to E1 inhibition
Metabolomics Metabolite M2 (Product of E1) -3.8 Depletion due to E1 inhibition

Theoretical Frameworks and Computational Modeling in Adoisine Research

Quantum Mechanical and Molecular Dynamics Simulations of Adoisine's Reactivity and Interactions

Information specifically detailing Quantum Mechanical and Molecular Dynamics simulations applied to this compound's reactivity and interactions is not present in the provided search results. While the results discuss these simulation methods in general and in relation to other chemical systems, studies focused solely on this compound in this context were not found.

Chemoinformatics and Machine Learning Approaches for Identifying Novel this compound-Like Scaffolds for Mechanistic Probes

Details regarding the use of chemoinformatics and machine learning approaches specifically for identifying novel scaffolds structurally similar to this compound for use as mechanistic probes are not available in the provided search results. The results mention chemoinformatics and machine learning in the context of drug discovery and scaffold identification generally, but without specific application to this compound.

Future Research Directions and Unanswered Questions in Adoisine Biochemistry

Discovery of Novel Adoisine-Interacting Proteins and Pathways beyond Known Targets

Future research should prioritize the identification of novel protein interactions with this compound beyond the established targets of its parent compound, warfarin (B611796). While warfarin is known to inhibit vitamin K epoxide reductase, leading to its anticoagulant effects, the deanol component of this compound may facilitate interactions with proteins outside of the coagulation cascade. ontosight.ai

Potential Research Approaches:

Affinity Chromatography-Mass Spectrometry: This technique can be employed to isolate and identify proteins from cell lysates that bind directly to an immobilized this compound molecule.

Yeast Two-Hybrid Screening: This genetic method can be used to screen a library of proteins for potential interactions with this compound.

Computational Docking Studies: In silico modeling can predict potential binding partners for this compound based on its three-dimensional structure.

A comprehensive understanding of these novel interactions will be crucial for elucidating the full spectrum of this compound's biological activities.

Investigating this compound's Molecular Role in Cellular Homeostasis and Stress Response

The current understanding of this compound's role in cellular homeostasis and stress response is limited. Future investigations should aim to clarify how this compound influences these fundamental cellular processes. Given that deanol is a precursor to choline (B1196258) and acetylcholine (B1216132), it is plausible that this compound could impact pathways related to membrane integrity, neurotransmission, and cellular stress signaling. ontosight.ai

Key Research Questions:

Does this compound affect the expression of genes involved in the unfolded protein response (UPR) or the heat shock response?

How does this compound influence mitochondrial function and the production of reactive oxygen species (ROS)?

Does this compound modulate signaling pathways involved in apoptosis or autophagy?

Answering these questions will provide valuable insights into the broader physiological and pathological implications of this compound exposure.

Development of Advanced Methodologies for Spatiotemporal Monitoring of this compound's Molecular Actions in Living Systems

To fully comprehend the dynamic nature of this compound's molecular actions, the development of advanced monitoring techniques is essential. These methods would allow for the real-time visualization of this compound's distribution, target engagement, and downstream effects within living cells and organisms.

Potential Methodologies:

Fluorescently Labeled this compound Analogs: The synthesis of this compound derivatives with fluorescent tags would enable their tracking using advanced microscopy techniques, such as confocal and super-resolution microscopy.

Genetically Encoded Biosensors: The development of biosensors that report on the activity of this compound's targets (e.g., vitamin K epoxide reductase) or downstream signaling events would provide a dynamic readout of its molecular effects.

Positron Emission Tomography (PET) Imaging: Radiolabeling of this compound could allow for its non-invasive, whole-body imaging in animal models, providing information on its pharmacokinetic and pharmacodynamic properties.

These advanced methodologies will be instrumental in bridging the gap between in vitro findings and the in vivo actions of this compound.

Theoretical Exploration of this compound's Evolutionary Significance or Potential in Biological Systems

A theoretical exploration of this compound's evolutionary significance is a speculative but potentially insightful area of research. Given that its components, coumarins (like warfarin) and deanol, are found in nature, it is conceivable that similar compounds could have played a role in the chemical ecology of certain organisms. ontosight.ai

Hypothetical Scenarios for Investigation:

Defensive Compound: Could this compound-like molecules have served as a defense mechanism for plants or microorganisms against herbivores or predators?

Interspecies Signaling Molecule: Is it possible that such compounds were involved in communication between different species?

While direct evidence may be lacking, theoretical modeling and comparative genomics could offer clues into the potential evolutionary origins and roles of this compound-related structures.

Design and Synthesis of Mechanistic Probes Based on this compound's Core Structure to Dissect Complex Biological Processes

The unique chemical structure of this compound, combining a coumarin (B35378) core with a deanol moiety, provides a versatile scaffold for the design of mechanistic probes. ontosight.ai These probes could be invaluable tools for dissecting complex biological processes.

Examples of Potential Probes:

Photoaffinity Probes: By incorporating a photo-reactive group into the this compound structure, researchers could covalently crosslink the probe to its interacting proteins upon light activation, facilitating their identification.

Biotinylated Probes: The attachment of a biotin (B1667282) tag to this compound would allow for its use in pull-down assays to isolate and identify binding partners.

"Clickable" Probes: The introduction of a "clickable" chemical handle (e.g., an alkyne or azide) would enable the use of click chemistry to attach various reporter molecules (e.g., fluorophores, affinity tags) to this compound in a highly specific manner.

The development of such a chemical toolbox will empower researchers to investigate the molecular mechanisms of this compound with unprecedented precision.

Q & A

Q. How can researchers establish the purity and structural identity of Adoisine in preliminary studies?

To confirm this compound's identity, combine spectroscopic techniques (e.g., NMR, FT-IR) with chromatographic methods (HPLC, GC-MS) to verify molecular structure and purity. For novel compounds, provide full spectral data and elemental analysis, ensuring consistency with known analogs. Reproducibility requires detailed experimental protocols, including solvent systems and instrument calibration parameters .

Q. What in vitro assays are methodologically robust for initial screening of this compound’s bioactivity?

Design dose-response assays (e.g., cell viability, enzyme inhibition) with controls for false positives. Use standardized cell lines (e.g., HEK293, HeLa) and validate results via triplicate experiments. Include IC50 calculations and statistical analysis (e.g., ANOVA) to quantify efficacy. Reference established pharmacological frameworks (e.g., Lipinski’s rules) to prioritize assays aligned with this compound’s physicochemical properties .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Base hypotheses on structural analogs or pathway databases (e.g., KEGG, Reactome). Use gene ontology enrichment analysis to predict molecular targets. For example, if this compound shares a quinone moiety, hypothesize redox-related mechanisms and test via ROS detection assays. Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s pharmacokinetic data across studies?

Apply triangulation: compare data from disparate methods (e.g., microsomal stability assays vs. in vivo pharmacokinetics). Use sensitivity analysis to identify variables (e.g., dosing intervals, animal models) causing discrepancies. For instance, if bioavailability conflicts arise, evaluate formulation differences (e.g., solubility enhancers) or interspecies metabolic variations .

Q. How can researchers design mechanistic studies integrating computational and experimental approaches?

Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to validate binding sites. For example, simulate this compound’s interaction with a suspected kinase target, then mutate predicted residues and assay activity changes. Validate via cryo-EM or X-ray crystallography. Ensure alignment between computational parameters (force fields, solvation models) and experimental conditions .

Q. What statistical methods address heterogeneity in multi-omics datasets for this compound’s therapeutic profiling?

Use multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality in transcriptomic/proteomic data. Apply machine learning (random forests, SVMs) to identify biomarker clusters linked to this compound’s efficacy. Address batch effects via ComBat normalization and report effect sizes with 95% confidence intervals .

Methodological Challenges

Q. How to ensure reproducibility in this compound’s synthesis and characterization?

Document synthetic steps exhaustively, including catalyst lots, reaction temperatures (±0.5°C), and purification gradients. Share raw spectra and chromatograms as supplemental data. Adhere to the Beilstein Journal’s guidelines: report ≤5 novel compounds in the main text, with others in supplementary files. Cross-validate purity via orthogonal methods (e.g., melting point vs. HPLC) .

Q. What frameworks guide ethical secondary use of clinical specimens in this compound research?

Follow NIH guidelines for retrospective studies: obtain IRB approval for de-identified samples and disclose data-sharing plans in informed consent. For biobanks, ensure compliance with the Common Rule (45 CFR 46) and include data anonymization protocols (e.g., removing PHI). Reference CAMBRIDGE English’s advice on self-collected data to avoid reliance on external repositories .

Data Analysis & Reporting

Q. How to structure a manuscript addressing this compound’s contradictory efficacy in different disease models?

Q. What criteria validate this compound’s target engagement in complex biological systems?

Apply the BIAcore criteria:

  • Affinity : Measure binding constants (KD) via SPR or ITC.
  • Specificity : Use CRISPR knockouts to confirm phenotype rescue.
  • Functional relevance : Corrogate target modulation with phenotypic outcomes (e.g., apoptosis assays).
    Include negative controls (e.g., inactive enantiomers) and report false-discovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.